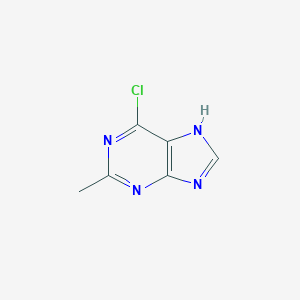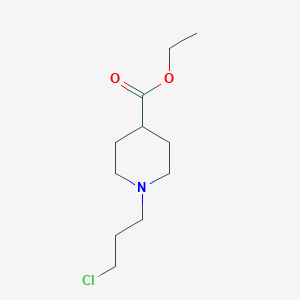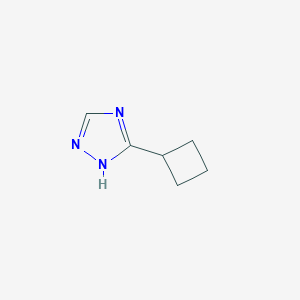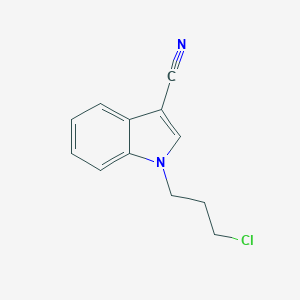
1-(3-Chloropropyl)-3-cyanoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-cyanoindole is a chemical compound that belongs to the indole class. It is a synthetic compound that is used in various scientific research applications. The compound is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-3-cyanoindole is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as topoisomerase and histone deacetylase. This inhibition leads to the disruption of DNA replication and transcription, which ultimately leads to cell death.
生化学的および生理学的効果
1-(3-Chloropropyl)-3-cyanoindole has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to their death. It has also been found to increase the levels of acetylated histones, which are involved in the regulation of gene expression. In addition, the compound has been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the advantages of using 1-(3-Chloropropyl)-3-cyanoindole in lab experiments is its high yield of synthesis. The compound is also relatively stable, which makes it easy to handle and store. However, one of the limitations of using the compound is its toxicity. The compound can be toxic to cells, and it can also be harmful to humans if not handled properly.
将来の方向性
There are several future directions for the use of 1-(3-Chloropropyl)-3-cyanoindole in scientific research. One direction is the development of more potent and selective inhibitors of histone deacetylase. Another direction is the development of drugs that target specific types of cancer cells. In addition, the compound can be used in the development of drugs for the treatment of other diseases such as autoimmune disorders and viral infections.
Conclusion
1-(3-Chloropropyl)-3-cyanoindole is a synthetic compound that has several scientific research applications. It is synthesized through various methods, and it has been found to have several biochemical and physiological effects. The compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
1-(3-Chloropropyl)-3-cyanoindole can be synthesized through various methods. One of the most common methods is the reaction of 3-cyanoindole with 3-chloropropylamine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol. The yield of the reaction is usually high, and the compound can be purified through various methods such as column chromatography or recrystallization.
科学的研究の応用
1-(3-Chloropropyl)-3-cyanoindole has several scientific research applications. One of the most common applications is in the field of medicinal chemistry. The compound has been found to have antitumor activity, and it has been used in the development of anticancer drugs. It has also been used in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
156237-50-2 |
|---|---|
製品名 |
1-(3-Chloropropyl)-3-cyanoindole |
分子式 |
C12H11ClN2 |
分子量 |
218.68 g/mol |
IUPAC名 |
1-(3-chloropropyl)indole-3-carbonitrile |
InChI |
InChI=1S/C12H11ClN2/c13-6-3-7-15-9-10(8-14)11-4-1-2-5-12(11)15/h1-2,4-5,9H,3,6-7H2 |
InChIキー |
HJAOMWOFJPBKFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCl)C#N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCl)C#N |
同義語 |
1-(3-Chloropropyl)-3-cyanoindole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)
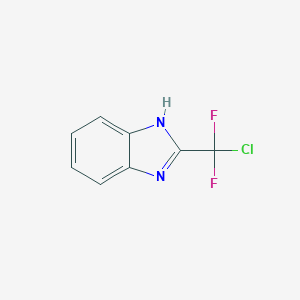
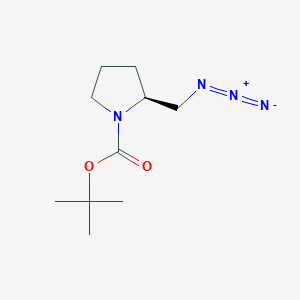
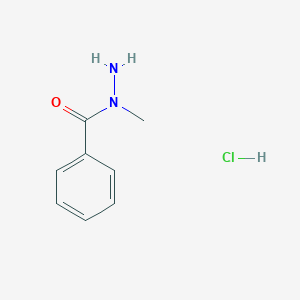

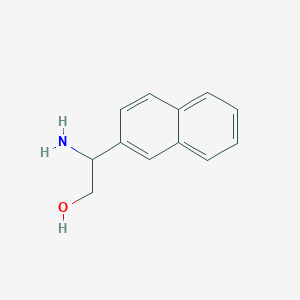
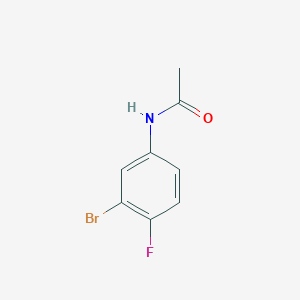
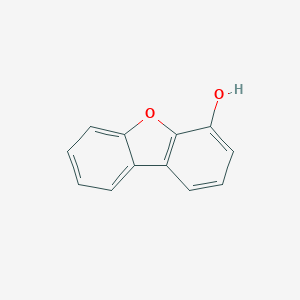
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
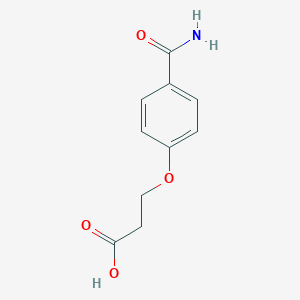
![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
